molecular formula C21H30O3 B1260853 7-alpha-hydroxyprogesterone CAS No. 27534-93-6

7-alpha-hydroxyprogesterone

Cat. No.: B1260853
CAS No.: 27534-93-6
M. Wt: 330.5 g/mol
InChI Key: QRDYCDIUGUAUBZ-SRWWVFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-alpha-hydroxyprogesterone is a naturally occurring steroid hormone and a derivative of progesterone. It plays a crucial role in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids. This compound is primarily produced in the adrenal glands and gonads, specifically the corpus luteum of the ovary .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-alpha-hydroxyprogesterone can be achieved through chemical-enzymatic methods. One such method involves the use of 17alpha-hydroxylase (encoded by CYP17A1) to hydroxylate progesterone . Another method includes refining crude products through a series of chemical reactions to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: 7-alpha-hydroxyprogesterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-alpha-hydroxyprogesterone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-alpha-hydroxyprogesterone involves its interaction with specific receptors and enzymes in the body. It acts as an agonist of the progesterone receptor, albeit with lower potency compared to progesterone. Additionally, it serves as an antagonist of the mineralocorticoid receptor and a partial agonist of the glucocorticoid receptor . These interactions influence various molecular pathways and physiological processes, including the regulation of reproductive functions and stress responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 7alpha position, which imparts distinct biological properties and metabolic pathways compared to other hydroxylated derivatives. This uniqueness makes it valuable in both research and therapeutic applications .

Properties

CAS No.

27534-93-6

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(7R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1

InChI Key

QRDYCDIUGUAUBZ-SRWWVFQWSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C

SMILES

CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Synonyms

7 alpha-hydroxyprogesterone
7 beta-hydroxyprogesterone
7-hydroxyprogesterone

Origin of Product

United States

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